molecular formula C26H18N2O3S B11543223 N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11543223
M. Wt: 438.5 g/mol
InChI Key: AKUPPTYXSAKWMZ-UHFFFAOYSA-N
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Description

N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a biphenyl group, a thiazole ring, and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. One common method involves the Suzuki–Miyaura coupling reaction to form the biphenyl structure . The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone . The final step involves the coupling of the thiazole intermediate with the chromene carboxamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation . The biphenyl and thiazole rings play crucial roles in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of biphenyl, thiazole, and chromene moieties, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C26H18N2O3S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C26H18N2O3S/c1-16-23(19-13-11-18(12-14-19)17-7-3-2-4-8-17)27-26(32-16)28-24(29)21-15-20-9-5-6-10-22(20)31-25(21)30/h2-15H,1H3,(H,27,28,29)

InChI Key

AKUPPTYXSAKWMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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